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Compound of Interest

Compound Name: 3,5-Difluorophenylboronic acid

Cat. No.: B125883 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Data of 3,5-Difluorophenylboronic
Acid

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and electronic properties of key building blocks is paramount. 3,5-
Difluorophenylboronic acid (CAS No. 156545-07-2) is a vital reagent in synthetic chemistry,

particularly in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon

bonds. Its unique electronic properties, imparted by the two fluorine atoms on the phenyl ring,

make it an attractive component in the design of novel pharmaceuticals and advanced

materials. This guide provides an in-depth look at the spectroscopic data of 3,5-
Difluorophenylboronic acid, offering a valuable resource for its characterization and

application.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,5-Difluorophenylboronic
acid, providing a quick reference for its structural identification. This data has been compiled

from experimental studies and is crucial for confirming the identity and purity of the compound.

[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum provides information on the chemical environment of the hydrogen

atoms in the molecule. For 3,5-Difluorophenylboronic acid, the spectrum is characterized by

signals from the aromatic protons and the hydroxyl protons of the boronic acid group.

Chemical Shift (δ) ppm Multiplicity Assignment

8.35 singlet B(OH)₂

7.32 triplet H-4

7.18 doublet H-2, H-6

Solvent: DMSO-d₆[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The

presence of fluorine atoms significantly influences the chemical shifts of the carbon atoms to

which they are attached and their neighbors, providing a distinct spectral fingerprint.

Chemical Shift (δ) ppm Assignment

162.8 C-3, C-5 (C-F)

134.0 C-1 (C-B)

113.0 C-2, C-6

105.5 C-4

Solvent: DMSO-d₆[1]

¹⁹F NMR (Fluorine-19 NMR) Data

¹⁹F NMR is a powerful technique for organofluorine compounds. 3,5-Difluorophenylboronic
acid exhibits a single resonance in its ¹⁹F NMR spectrum, confirming the equivalence of the

two fluorine atoms.
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Chemical Shift (δ) ppm Assignment

-109.5 F-3, F-5

Reference: CFCl₃

Infrared (IR) Spectroscopy
The IR spectrum of 3,5-Difluorophenylboronic acid shows characteristic absorption bands

corresponding to the various functional groups present in the molecule. The broad O-H

stretching band is indicative of the boronic acid's hydroxyl groups and potential hydrogen

bonding.

Wavenumber (cm⁻¹) Assignment

3320 O-H stretching

1618 Aromatic C=C stretching

1455 In-plane O-H bending

1355 B-O stretching

1138 C-F stretching

860 Aromatic C-H out-of-plane bending

Sample preparation: Solid phase[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 3,5-Difluorophenylboronic acid, the molecular ion peak is expected at

an m/z corresponding to its molecular weight (157.91 g/mol ).
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m/z Assignment

158 [M]⁺ (Molecular ion)

140 [M - H₂O]⁺

112 [M - B(OH)₂]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
A sample of 3,5-Difluorophenylboronic acid is dissolved in deuterated dimethyl sulfoxide

(DMSO-d₆). The spectra are recorded on a spectrometer operating at a standard frequency for

¹H, ¹³C, and ¹⁹F nuclei. Chemical shifts are reported in parts per million (ppm) relative to an

internal standard (tetramethylsilane, TMS, for ¹H and ¹³C) or an external standard

(trichlorofluoromethane, CFCl₃, for ¹⁹F).[1]

IR Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The

solid sample of 3,5-Difluorophenylboronic acid is analyzed directly. The spectrum is typically

recorded in the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry
Mass spectral analysis is performed using an electron ionization (EI) source. The sample is

introduced into the mass spectrometer, and a beam of high-energy electrons bombards it,

causing ionization and fragmentation. The resulting ions are separated based on their mass-to-

charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 3,5-Difluorophenylboronic acid.
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Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

3,5-Difluorophenylboronic Acid Sample

Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR) Prepare solid sample for IR (e.g., KBr pellet or neat)

Mass SpectrometryNMR Spectroscopy
(1H, 13C, 19F) IR Spectroscopy

Process NMR Data
(Chemical Shifts, Coupling Constants)

Analyze IR Spectrum
(Functional Group Identification)

Interpret Mass Spectrum
(Molecular Ion, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 3,5-
Difluorophenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125883#spectroscopic-data-nmr-ir-ms-of-3-5-
difluorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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